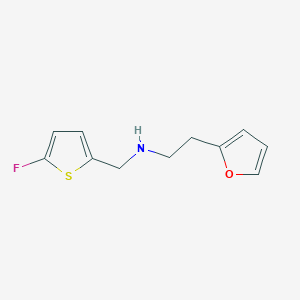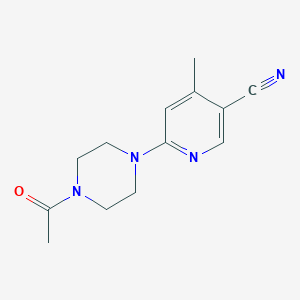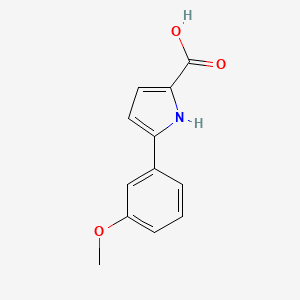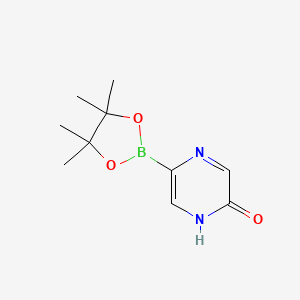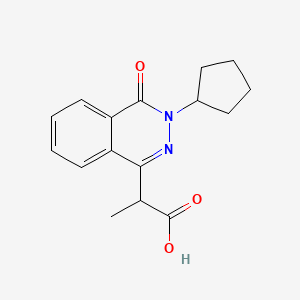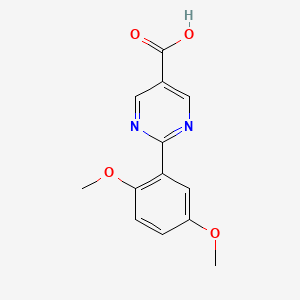
2-Chloro-6-methoxypyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxypyridin-3-OL is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the sixth position, and a hydroxyl group at the third position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 6-methoxypyridin-3-OL using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Another method involves the Suzuki-Miyaura coupling reaction, where 2-chloro-6-methoxypyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-chloro-6-methoxypyridin-3-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles in the presence of a base
Major Products
Oxidation: 2-Chloro-6-methoxypyridin-3-one.
Reduction: 2-Chloro-6-methoxypyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-6-methoxypyridin-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridin-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-iodopyridin-3-OL: Similar in structure but with an iodine atom instead of a chlorine atom.
2-Methoxy-6-chloropyridine: Lacks the hydroxyl group at the third position.
6-Chloro-2-methoxypyridine: Similar but without the hydroxyl group.
Uniqueness
2-Chloro-6-methoxypyridin-3-OL is unique due to the presence of both a methoxy and a hydroxyl group on the pyridine ring, which allows for diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-6-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3 |
InChI Key |
AFDFZFATXKCOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


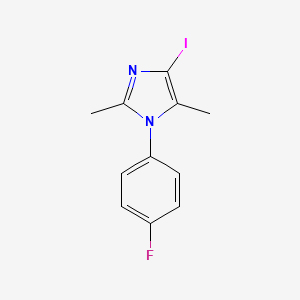


![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)

